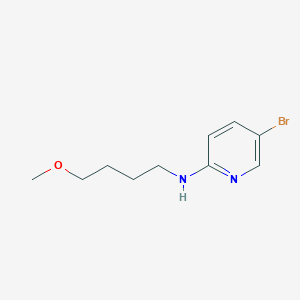

5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(4-methoxybutyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-14-7-3-2-6-12-10-5-4-9(11)8-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEYFGGSPYFDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromo N 4 Methoxybutyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 5-bromo-N-(4-methoxybutyl)pyridin-2-amine. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the 4-methoxybutyl side chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the electronic environment and neighboring protons for each hydrogen atom.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine-H | 7.5 - 8.5 | Doublet, Doublet of doublets |

| Pyridine-H | 6.5 - 7.5 | Doublet |

| NH | Variable | Broad singlet |

| OCH₃ | ~3.3 | Singlet |

| N-CH₂ | ~3.4 | Triplet |

| O-CH₂ | ~3.4 | Triplet |

| CH₂ (butyl chain) | 1.5 - 1.8 | Multiplet |

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-Br (Pyridine) | 90 - 100 |

| C-N (Pyridine) | 150 - 160 |

| Pyridine Carbons | 110 - 150 |

| OCH₃ | ~59 |

| N-CH₂ | ~40 |

| O-CH₂ | ~70 |

| CH₂ (butyl chain) | 25 - 30 |

Advanced Two-Dimensional NMR Techniques

To further confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the pyridine ring and the butyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This would be crucial for unequivocally assigning the signals of the pyridine ring and confirming the attachment of the 4-methoxybutyl group to the amino nitrogen. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₅BrN₂O). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum. Fragmentation analysis would reveal the patterns of bond cleavage upon ionization, providing further structural confirmation by identifying characteristic fragments of the pyridine ring and the 4-methoxybutyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic pyridine ring and the aliphatic butyl chain, the C-N bond, the C-O ether linkage, and the C-Br bond.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch (pyridine) | 1550 - 1650 |

| C=C Stretch (pyridine) | 1400 - 1600 |

| C-O Stretch (ether) | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared with the theoretical values calculated from its molecular formula (C₁₀H₁₅BrN₂O). A close correlation between the experimental and calculated values would provide strong evidence for the compound's empirical and, in conjunction with HRMS data, its molecular formula.

Theoretical Elemental Composition:

| Element | Percentage (%) |

| Carbon (C) | 46.35 |

| Hydrogen (H) | 5.83 |

| Bromine (Br) | 30.83 |

| Nitrogen (N) | 10.81 |

| Oxygen (O) | 6.17 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and conformational details. The process involves growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic structure can be elucidated.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such an experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C10H15BrN2O |

| Formula Weight | 259.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1254.3(8) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, an HPLC method would be developed to determine its purity. This would involve selecting an appropriate stationary phase (column) and a mobile phase that allows for the separation of the target compound from any starting materials, byproducts, or degradation products. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area in the chromatogram is proportional to its concentration.

Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be employed to confirm its identity and assess its purity. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer then fragments the compound and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for structural elucidation and confirmation.

Hypothetical GC-MS Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Retention Time | 12.5 min |

Preclinical Biological Evaluation of 5 Bromo N 4 Methoxybutyl Pyridin 2 Amine and Its Pyridine Analogues

In Vitro Antimicrobial Activities of Pyridin-2-amine Derivatives

The antimicrobial potential of pyridine-based compounds has been widely investigated. These studies reveal that the pyridine (B92270) scaffold is a versatile pharmacophore for the development of new antimicrobial agents.

Antibacterial Efficacy

Various derivatives of 2-aminopyridine (B139424) have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature and position of substituents on the pyridine ring.

For instance, a series of newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were evaluated for their antimicrobial potency. One particular compound, designated as 2c in a study, exhibited remarkable activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values recorded at an impressive 0.039 µg/mL for both strains. nih.govnih.gov This highlights the potential of this class of compounds as potent antibacterial agents.

Another study focused on N-acylated derivatives of 2-amino-5-(trifluoromethyl)pyridine and 2-amino-3-chloro-5-(trifluoromethyl)pyridine. These compounds showed very good activity against four multidrug-resistant (MDR) strains of Staphylococcus aureus, with many of the synthesized analogues demonstrating higher potency than the standard drug, vancomycin. ccsenet.org

The introduction of a bromine atom at the C-6 position of a naphthyridine scaffold, which contains a pyridine ring, has been shown to enhance antibacterial activity, particularly against Bacillus cereus. mdpi.com While specific data for Xanthomonas campestris is less prevalent in the context of simple pyridine-2-amine derivatives, the broad-spectrum activity observed for many pyridine analogues suggests potential efficacy. Similarly, while some derivatives show activity against Escherichia coli, the efficacy can be variable. For example, in one study, 3-cyanopyridine (B1664610) derivatives 3d and 3e showed promising activity against E. coli with MIC values of 3.91 µg/mL. nih.gov

Table 1: Antibacterial Efficacy of Selected Pyridine Analogues

| Compound Class | Bacterial Strain | Efficacy (MIC in µg/mL) |

|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 0.039 |

| 3-Cyanopyridine derivative (3d) | Escherichia coli | 3.91 |

| 3-Cyanopyridine derivative (3e) | Escherichia coli | 3.91 |

Investigation of Antimicrobial Mechanism of Action

A key mechanism through which many pyridine-containing compounds exert their antibacterial effects is the inhibition of DNA gyrase. johnshopkins.edu This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

Several studies have identified pyridine derivatives as potent inhibitors of DNA gyrase. For example, certain 3-cyanopyridine derivatives have been shown to be effective inhibitors of DNA gyrase A. In one study, compound 3d exhibited an IC50 value of 1.68 µg/mL against DNA gyrase A, which was more potent than the reference drug ciprofloxacin (B1669076) in that particular assay. nih.gov

Pyridothienopyrimidine derivatives, which incorporate a pyridine scaffold, have been identified as dual inhibitors of DNA gyrase and topoisomerase IV in Escherichia coli. nih.gov Specifically, compounds 4a and 4b in one study demonstrated potent inhibition of DNA gyrase with IC50 values of 3.44 µM and 5.77 µM, respectively. nih.gov This dual-targeting ability is a desirable trait in antimicrobial drug discovery as it can potentially reduce the likelihood of resistance development.

In Vitro Antiproliferative and Anticancer Activities of Pyridine Scaffolds

The pyridine ring is a common structural motif in a multitude of compounds with demonstrated antiproliferative and anticancer activities. Its ability to form various interactions with biological targets makes it a valuable scaffold in the design of novel cancer therapeutics.

Evaluation against Various Cancer Cell Lines

Pyridine derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).

In one study, a phosphomolybdate-based hybrid solid containing protonated 4,4'-bipyridine (B149096) molecules was tested for its in vitro anti-tumoral activity. This compound showed considerable inhibitory effects with IC50 values of 25.17 µmol L⁻¹, 33.79 µmol L⁻¹, and 32.11 µmol L⁻¹ against A549, HepG2, and MCF-7 cells, respectively. rsc.org

Another study on substituted nicotinamides, which are pyridine derivatives, revealed that several compounds possessed interesting antitumor activity, particularly against hepatocellular (HepG2) and colon cancer cells. For the HepG2 cell line, a number of the synthesized compounds showed strong cytotoxic activities. nih.gov The antiproliferative activity of pyridine derivatives is often dependent on the specific substitutions on the pyridine ring, with the insertion of hydroxyl groups, for instance, being shown to reduce IC50 values in studies on the MCF-7 cell line. nih.gov

Table 2: Antiproliferative Activity of a Pyridine-Containing Hybrid Solid

| Cell Line | Cancer Type | IC50 (µmol L⁻¹) |

|---|---|---|

| A549 | Lung Carcinoma | 25.17 |

| HepG2 | Hepatocellular Carcinoma | 33.79 |

| MCF-7 | Breast Adenocarcinoma | 32.11 |

Inhibition of Key Cancer-Related Enzymatic and Cellular Targets

The anticancer effects of pyridine scaffolds are often attributed to their ability to inhibit specific enzymes and cellular processes that are critical for cancer cell proliferation and survival.

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several EGFR tyrosine kinase inhibitors (TKIs) incorporate a pyridine moiety. A new class of compounds containing a pyrido[3,4-d]pyrimidine (B3350098) scaffold was designed as irreversible EGFR-TKIs. The most promising compound, 25h, displayed potent inhibitory activity against EGFR L858R and EGFR L858R/T790M with IC50 values of 1.7 nM and 23.3 nM, respectively. nih.gov Imidazole[1,5-a]pyridine derivatives have also been investigated as potential EGFR tyrosine kinase inhibitors. nih.gov

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, making them an attractive target for anticancer drugs. Some quinazolinone-amino acid hybrids have been reported as dual inhibitors of EGFR kinase and tubulin polymerization. mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, are involved in regulating pH in the tumor microenvironment and are considered important anticancer targets. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. Several of these derivatives showed interesting inhibitory activity towards cytosolic and transmembrane CA isoforms. nih.gov Similarly, 4-substituted pyridine-3-sulfonamides have been developed as selective inhibitors of hCA IX and hCA XII. mdpi.com

Topoisomerase Inhibition: As mentioned in the antimicrobial section, pyridine derivatives can also inhibit topoisomerases, which are crucial for managing DNA topology in both bacterial and eukaryotic cells. Certain pyridothienopyrimidine derivatives have shown potent dual inhibition of DNA gyrase and topoisomerase IV. nih.gov

Other Preclinical Biological Activities of Pyridine Derivatives

The versatility of the pyridine ring allows for chemical modifications that lead to compounds with a wide range of biological effects. ijpsonline.com Researchers have explored these derivatives for various therapeutic applications, as detailed in the following sections.

Anti-fibrotic Activity (e.g., against hepatic stellate cells)

Fibrosis, characterized by the excessive accumulation of extracellular matrix, can lead to organ damage and failure. Pyridine derivatives have emerged as a promising class of compounds for anti-fibrotic therapy.

One area of focus has been the development of analogues of Pirfenidone, a pyridinone-based drug used to treat idiopathic pulmonary fibrosis. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and synthesized to evaluate their anti-fibrotic potential against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. mdpi.comresearchgate.net Several of these compounds demonstrated superior anti-fibrotic activities compared to Pirfenidone. researchgate.net Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate were identified as the most potent, effectively inhibiting the expression of collagen and the production of hydroxyproline (B1673980) in cell cultures. researchgate.net

In another study, imidazo[1,2-a]pyridine (B132010) derivatives bearing a urea (B33335) moiety were designed as inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis. nih.gov One of the most remarkable compounds from this series, a benzylamine (B48309) derivative incorporating a 4-hydroxypiperidine (B117109) group, exhibited exceptionally potent ATX inhibitory activity. nih.gov

| Compound | Target/Assay | IC₅₀ (µM) |

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic activity in HSC-T6 cells | 45.69 |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Anti-fibrotic activity in HSC-T6 cells | 45.81 |

| Imidazo[1,2-a]pyridine derivative with 4-hydroxypiperidine | ATX Inhibition | 0.00172 |

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, making it a key target in cancer therapy. frontiersin.orgnih.gov Pyridine-containing compounds, particularly thiosemicarbazones, have been investigated as potent RR inhibitors.

One of the most well-known RR inhibitors is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). It has demonstrated broad-spectrum antitumor activity by potently inhibiting the enzyme. frontiersin.org Studies on various amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones have further elucidated the structure-activity relationships within this class of compounds, highlighting their potential in cancer treatment.

α-Glucosidase and α-Amylase Inhibition for Diabetes Research

Inhibitors of α-glucosidase and α-amylase are important therapeutic agents for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netacs.org Pyridine derivatives have been extensively studied for this purpose.

A novel series of 1,2,4-triazolo[1,5-a]pyridine derivatives demonstrated significant inhibitory activity against α-glucosidase, with many compounds showing potency several times greater than the reference drug, acarbose (B1664774). nih.gov The most active compound in this series, 15j , was found to be a selective and competitive inhibitor of α-glucosidase with no effect on α-amylase. nih.gov

Another study focused on 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives, identifying a compound, 5g , that was 18 times more potent than acarbose as an α-glucosidase inhibitor. researchgate.netresearchgate.net Furthermore, a library of pyridone derivatives was synthesized and evaluated, with some compounds showing potent dual inhibition of both α-amylase and α-glucosidase. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) |

| 15j (a 1,2,4-triazolo[1,5-a]pyridine) | α-Glucosidase | 6.60 |

| 5g (a 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine) | α-Glucosidase | 3.7 |

| Pyridone derivative 12 | α-Glucosidase | 3.05 |

| Pyridone derivative 13 | α-Amylase | 9.20 |

| Acarbose (Reference) | α-Glucosidase | 750.0 |

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions and is implicated in the long-term complications of diabetes. jchemrev.com Consequently, aldose reductase inhibitors are of great interest.

A series of pyrido[2,3-e]- jchemrev.comacs.orgnih.gov-thiadiazine 1,1-dioxide acetic acid derivatives were synthesized and found to be potent aldose reductase inhibitors, with IC₅₀ values ranging from 0.038 µM to 11.29 µM. nih.gov Similarly, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives have shown potent inhibition of aldose reductase, significantly more so than the standard drug epalrestat. acs.orgnih.gov Another study on hydroxypyridinone derivatives identified a compound with strong and selective inhibitory activity against aldose reductase 2 (ALR2). jchemrev.com

| Compound | Target Enzyme | IC₅₀ (µM) |

| Pyrido[2,3-e]- jchemrev.comacs.orgnih.gov-thiadiazine 1,1-dioxide acetic acid derivative (7d) | Aldose Reductase | 0.038 |

| 2-[2-(3,4-dihydroxyphenyl)vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl-acetic acid | Aldose Reductase 2 | 0.789 |

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in cellular contraction, motility, and morphology. nih.govnih.gov They are considered therapeutic targets for diseases like hypertension and glaucoma.

Systematic exploration of pyridine-based compounds has led to the development of potent and selective ROCK inhibitors. nih.gov Starting from a high-throughput screening hit, structure-based design resulted in compounds with significant improvements in potency and kinase selectivity. nih.gov In a separate investigation, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed as ROCK inhibitors, with the most potent compound, 4v , exhibiting an IC₅₀ value of 20 nM for ROCK II. nih.gov This study highlighted that compounds with a 4-pyridine substitution were generally more potent. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

| 4v (a 4-aryl-5-aminomethyl-thiazole-2-amine) | ROCK II | 20 |

Antiviral Properties (e.g., anti-hepatitis B virus, HCV NS5A inhibition)

The pyridine scaffold is a key component in many compounds with a broad range of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). benthamscience.comresearchgate.net

Anti-Hepatitis B Virus (HBV) Activity A series of novel 2-pyridone derivatives were synthesized and evaluated for their anti-HBV activity in vitro. acs.orgnih.gov Several of these analogues showed moderate to good activity against HBV DNA replication. acs.orgnih.gov The most active compounds, 5d and 6l , displayed potent inhibitory activity with high selectivity indexes. acs.orgnih.gov Other research has explored (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogues as HBV capsid assembly modulators, which not only block viral replication but may also reduce the formation of covalently closed circular DNA (cccDNA), a key factor in the persistence of HBV infection. acs.org

HCV NS5A and NS5B Inhibition The hepatitis C virus non-structural protein 5A (NS5A) is a critical target for direct-acting antiviral agents. researchgate.net While specific pyridine analogues targeting NS5A are part of broader antiviral research, another key HCV target is the NS5B polymerase. scispace.comnih.gov Pyridine carboxamide-based compounds have been developed as potent inhibitors of the HCV NS5B polymerase. scispace.comnih.gov Optimization of a 2-methyl nicotinic acid scaffold led to inhibitors with low nanomolar biochemical potency and sub-micromolar activity in cell-based HCV replicon systems. scispace.comnih.gov

| Compound | Viral Target | IC₅₀ (µM) | EC₅₀ (µM) |

| 5d (2-pyridone derivative) | HBV DNA replication | 0.206 | - |

| 6l (2-pyridone derivative) | HBV DNA replication | 0.12 | - |

| 2-methyl nicotinic acid scaffold derivative | HCV NS5B polymerase | 0.014 | 0.7 |

| (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogue 56 | HBV Capsid Assembly | - | 0.034 |

Antioxidant Activity

The evaluation of the antioxidant potential of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine and its pyridine analogues is a crucial aspect of its preclinical biological assessment. While direct studies on this compound are not extensively documented in publicly available literature, the antioxidant properties of various structurally related pyridine derivatives have been investigated. These studies provide a foundational understanding of how modifications to the pyridine ring and its substituents can influence antioxidant capacity. The antioxidant activity of these compounds is typically evaluated through a variety of in vitro assays that measure their ability to scavenge free radicals or inhibit oxidation processes.

Commonly employed methods to assess the antioxidant activity of pyridine analogues include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene/linoleic acid bleaching assay. gavinpublishers.comnih.gov These assays provide quantitative data, often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the free radicals) or as a percentage of inhibition compared to a standard antioxidant like ascorbic acid or Trolox. derpharmachemica.comnih.gov

Research into various pyridine analogues has demonstrated a wide range of antioxidant activities. For instance, a series of benzophenones possessing a pyridine nucleus were evaluated for their antioxidant potential using DPPH, nitric oxide, and hydrogen peroxide free radical-scavenging assays. derpharmachemica.comresearchgate.net The results from these studies indicated that the nature and position of substituents on the pyridine and associated rings significantly impact the antioxidant activity. derpharmachemica.comresearchgate.net For example, compounds with hydroxyl and methyl groups or amino and methyl groups showed notable antioxidant efficacy. derpharmachemica.comresearchgate.net

In another study, pyridine-based chalcones were synthesized and their antioxidant capacity was assessed. nih.gov Certain compounds within this series exhibited significant ferrous ion chelating activity and Trolox equivalent antioxidant capacity, suggesting that the chalcone (B49325) moiety in conjunction with the pyridine ring can contribute to potent antioxidant effects. nih.gov Furthermore, investigations into phenethyl-5-bromopyridyl thiourea (B124793) compounds, which share the 5-bromopyridyl scaffold with the title compound, have revealed antioxidant properties. nih.gov Specifically, certain derivatives were shown to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by metmyoglobin. nih.gov

The following tables present data from studies on various pyridine analogues, illustrating the range of antioxidant activities observed and the methods used for their determination. It is important to note that these data are for related compounds and not for this compound itself.

Table 1: Antioxidant Activity of Benzophenone-Pyridine Analogues derpharmachemica.com

| Compound | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Hydrogen Peroxide Scavenging IC50 (µg/mL) |

| 8b | 16.85 | 18.24 | 17.65 |

| 8e | 16.86 | 18.35 | 17.89 |

| 8h | 18.78 | 19.56 | 18.98 |

| 8k | 15.67 | 17.89 | 16.54 |

| 8l | 15.78 | 18.12 | 16.99 |

| Ascorbic Acid (Standard) | 14.97 | 16.54 | 15.87 |

Table 2: Antioxidant Activity of Pyridine Based Chalcones nih.gov

| Compound | Ferrous Ion Chelating EC50 (µg/mL) | TEAC EC50 (µg/mL) |

| 3e | 16.53 ± 1.21 | - |

| 3g | 58.85 ± 1.10 | 4.82 ± 0.11 |

| 3h | - | 6.33 ± 0.30 |

| 3i | 58.73 ± 12.94 | - |

| Quercetin (Standard) | 87.24 ± 3.93 | - |

| Trolox (Standard) | - | 3.83 ± 0.22 |

Table 3: Antioxidant Activity of Phenethyl-5-bromopyridyl Thiourea (PEPT) Compounds nih.gov

| Compound | ABTS Oxidation Inhibition EC50 (µM) |

| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | 79 |

| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | 75 |

Computational Chemistry and Mechanistic Investigations of 5 Bromo N 4 Methoxybutyl Pyridin 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's behavior at the electronic level.

Electronic Structure Analysis and Reactivity Prediction (e.g., basicity, pKa prediction)

The electronic structure dictates the molecule's reactivity. Analysis of the 2-aminopyridine (B139424) core, substituted with a bromine atom and an N-(4-methoxybutyl) group, would be key. The nitrogen atoms in the pyridine (B92270) ring and the exocyclic amine possess lone pairs of electrons, making them potential sites for protonation and thus defining the compound's basicity.

Factors influencing the basicity of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine would include:

Inductive Effects: The electron-withdrawing nature of the bromine atom at the 5-position is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen.

Hybridization: The sp²-hybridized pyridine nitrogen is inherently less basic than the sp³-hybridized exocyclic amine nitrogen. However, the lone pair of the exocyclic nitrogen can be delocalized into the aromatic pi-system, which would decrease its basicity.

Substituent Effects: The N-alkyl (4-methoxybutyl) group is an electron-donating group, which would slightly increase the basicity of the exocyclic amine compared to an unsubstituted aminopyridine.

Predicting the pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is crucial for understanding the compound's ionization state at physiological pH. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction. For aminopyridines, two primary protonation sites exist: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The preferred site and its corresponding pKa are determined by the relative stability of the resulting conjugate acids.

Table 1: Theoretical pKa Prediction Sites for this compound

| Protonation Site | Influencing Factors | Expected Basicity Trend |

|---|---|---|

| Endocyclic N (Pyridine) | sp² hybridization, inductive withdrawal by Br | Lower basicity |

Conformational Analysis and Energy Landscapes

The flexible 4-methoxybutyl chain allows the molecule to adopt multiple conformations. Conformational analysis is essential to identify the lowest energy (most stable) shapes of the molecule, as these are the most likely to be biologically active. This analysis involves systematically rotating the rotatable bonds (e.g., C-N, C-C, and C-O bonds in the side chain) and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface or landscape, where energy minima correspond to stable conformers. The global minimum represents the most stable conformation, which is typically used as the starting structure for molecular docking studies.

Solvation Effects on Molecular Behavior

The behavior of a molecule can change significantly in a solvent, such as water, compared to a vacuum (gas phase). Solvation models, like the Polarizable Continuum Model (PCM), are used in quantum calculations to simulate the effect of the solvent. These models account for the stabilization of charges and polar groups by the solvent, which can influence conformational preferences and pKa values. For this compound, the polar amine and ether groups would be stabilized by a polar solvent, potentially altering the energy landscape and the relative stability of different conformers.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a critical tool in drug discovery for predicting binding affinity and understanding the mechanism of action.

Ligand-Protein Binding Mechanisms (e.g., EGFR, DNA gyrase, muscarinic acetylcholine (B1216132) receptor M4)

While no specific docking studies for this compound have been published, the general binding mechanisms for related inhibitors with these targets are well-characterized.

EGFR: Epidermal Growth Factor Receptor (EGFR) inhibitors typically bind to the ATP-binding pocket of the kinase domain. Key interactions often involve hydrogen bonds between the ligand and backbone residues of the hinge region (e.g., Met793).

DNA Gyrase: This bacterial enzyme is a target for antibiotics. Inhibitors bind to a pocket on the GyrB subunit, preventing ATP from binding and halting the enzyme's function. Interactions often involve hydrogen bonds with residues like Asp73 and water-mediated contacts.

Muscarinic Acetylcholine Receptor M4: As a G protein-coupled receptor (GPCR), the M4 receptor has a binding site located within its transmembrane helices. Agonists and antagonists form key interactions, such as hydrogen bonds or ionic bonds, with specific residues in this pocket (e.g., Asp113 in transmembrane helix 3).

Identification of Key Binding Pockets and Residues

A theoretical docking study of this compound would aim to identify these interactions. The aminopyridine core could act as a hydrogen bond donor (from the N-H) and acceptor (from the ring nitrogen). The methoxy (B1213986) group on the butyl chain could also act as a hydrogen bond acceptor. The bromophenyl part of the pyridine ring and the aliphatic chain could form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Table 2: Hypothetical Key Interactions for this compound with Biological Targets

| Target | Potential Binding Pocket | Key Interacting Moieties of Ligand | Potential Interacting Residues (Examples from literature) |

|---|---|---|---|

| EGFR | ATP-binding site (kinase domain) | Aminopyridine | Hinge region residues (e.g., Met793) |

| DNA Gyrase | ATP-binding site (GyrB subunit) | Aminopyridine, Methoxy group | Asp73, Asn46, Arg76 |

| M4 Receptor | Orthosteric site (transmembrane) | Amine nitrogen (protonated) | Aspartic acid (e.g., Asp113), Tyrosine, Threonine |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the intricate details of the reaction mechanisms involved in the synthesis of this compound. The primary synthetic routes to this class of compounds are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Transition state analysis, often performed using Density Functional Theory (DFT), is a powerful tool for understanding the kinetics and feasibility of a particular reaction pathway. For the synthesis of this compound, two main pathways can be computationally investigated:

Nucleophilic Aromatic Substitution (SNAr): In this pathway, the 4-methoxybutylamine acts as a nucleophile, attacking the C2 position of a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine). The reaction proceeds through a Meisenheimer complex, which is a high-energy intermediate. Computational analysis can determine the geometry and energy of the transition state leading to this intermediate. The rate-determining step is typically the formation of the Meisenheimer complex, and its energy barrier can be calculated. Studies on related halopyridines have shown that the reactivity order is generally F > Cl > Br > I, which can be rationalized by examining the activation energies of the transition states. lookchem.com For 2-halopyridines, the reaction rate can also be influenced by the nature of the nucleophile and the solvent. lookchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds. wikipedia.org The catalytic cycle involves several key steps: oxidative addition of the 5-bromopyridin-2-halide to a Pd(0) complex, coordination of the 4-methoxybutylamine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov DFT calculations can be employed to model the energy profile of this entire catalytic cycle. The transition state for the oxidative addition and the reductive elimination steps are of particular interest as either can be the rate-determining step depending on the specific reactants and ligands used. nih.gov Computational studies have provided significant insights into the mechanism of the Buchwald-Hartwig amination of various aryl halides, including bromopyridines. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT analysis of the SNAr reaction between 2,5-dibromopyridine and 4-methoxybutylamine.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| SNAr | Formation of Meisenheimer Complex | 25.3 |

| SNAr | Departure of Leaving Group | 5.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific reaction.

For the Buchwald-Hartwig amination, computational studies can identify and characterize the various palladium intermediates in the catalytic cycle. researchgate.net These intermediates include the initial Pd(0)-ligand complex, the oxidative addition adduct, the palladium-amido complex, and the final product complex before reductive elimination.

The nature of the phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of the reaction. Computational models can predict how different ligands affect the energies of the intermediates and transition states, thereby guiding the selection of the optimal ligand for a given transformation. The key intermediates in the catalytic cycle for the synthesis of this compound via Buchwald-Hartwig amination are outlined below.

| Step in Catalytic Cycle | Intermediate/Transition State | Description |

| 1. Oxidative Addition | Pd(II)-aryl-halide complex | The 5-bromopyridin-2-halide adds to the Pd(0) center. |

| 2. Amine Coordination | Pd(II)-aryl-amine complex | The 4-methoxybutylamine coordinates to the palladium center. |

| 3. Deprotonation | Pd(II)-aryl-amido complex | A base removes a proton from the coordinated amine. |

| 4. Reductive Elimination | Product-Pd(0) complex | The C-N bond is formed, yielding the final product and regenerating the Pd(0) catalyst. |

This table describes the generally accepted intermediates in a Buchwald-Hartwig amination catalytic cycle.

Molecular Dynamics Simulations for Dynamic Behavior of the Compound and its Complexes

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its potential complexes with biological macromolecules, such as proteins or nucleic acids. These simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, binding modes, and solvent effects.

For a molecule like this compound, MD simulations could be used to:

Explore conformational preferences: The methoxybutyl side chain can adopt various conformations. MD simulations can reveal the most stable conformations in different environments (e.g., in water or a nonpolar solvent).

Study interactions with a target protein: If this compound is being investigated as a potential drug molecule, MD simulations can be used to study its binding to the active site of a target protein. This can help to understand the key interactions responsible for binding affinity and selectivity.

Investigate solvation effects: The behavior of the molecule can be significantly influenced by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the molecule and how it affects its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of N-substituted 5-bromopyridin-2-amines, a QSAR study would involve:

Data Set Preparation: A set of molecules with known biological activity (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

A hypothetical QSAR model for a series of related compounds might take the following form:

pIC50 = 0.5 * LogP - 0.2 * PSA + 1.5 * HD_count + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

PSA is the polar surface area.

HD_count is the number of hydrogen bond donors.

Such a model could then be used to predict the pIC50 of this compound and to design new analogs with potentially improved activity.

Future Research Directions and Translational Perspectives for 5 Bromo N 4 Methoxybutyl Pyridin 2 Amine Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The advancement of 5-bromo-N-(4-methoxybutyl)pyridin-2-amine derivatives from laboratory-scale curiosities to viable clinical candidates hinges on the development of efficient and scalable synthetic routes. Traditional methods for constructing substituted pyridines, such as the Hantzsch reaction, often have limitations in functional group tolerance and substitution patterns. nih.gov Future research should focus on modern, metal-free cascade processes that allow for the synthesis of highly functionalized pyridines from readily available starting materials. nih.govorganic-chemistry.orglookchem.com

Key areas of exploration include:

One-Pot Procedures: Developing one-pot syntheses, such as those involving rhodium carbenoid-induced ring expansion of isoxazoles, can provide a modular and efficient route to complex pyridine (B92270) structures. nih.govorganic-chemistry.org

Flow Chemistry: Implementing continuous flow synthesis can offer significant advantages in terms of safety, reproducibility, and scalability, allowing for the rapid production of a library of analogues.

Catalytic C-H Functionalization: Investigating late-stage C-H functionalization techniques would enable the direct introduction of various substituents onto the pyridine core, bypassing the need for multi-step de novo syntheses. cancer.govnih.govacs.orgberkeley.edu

These advanced synthetic strategies would not only accelerate the discovery process but also ensure that promising lead compounds can be manufactured in a cost-effective and sustainable manner. researchgate.net

Diversification of Functionalization Strategies for New Analogues with Tuned Properties

The therapeutic potential of this compound can be significantly expanded through systematic structural modifications. The bromine atom at the 5-position is a particularly attractive handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Future functionalization strategies should prioritize:

Late-Stage Functionalization (LSF): LSF techniques are invaluable for modifying complex, drug-like molecules. cancer.gov For instance, a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) can install a diverse range of functional groups at the position alpha to the pyridine nitrogen. nih.govacs.orgberkeley.edu This allows for the rapid generation of analogues with altered physicochemical and pharmacological properties.

Side-Chain Modification: The N-(4-methoxybutyl) side chain offers opportunities for modification to modulate properties such as solubility, metabolic stability, and target engagement. Variations could include altering the chain length, introducing cyclic moieties, or replacing the methoxy (B1213986) group with other hydrogen bond acceptors or donors.

Vector-Oriented Synthesis: A systematic exploration of the chemical space around the core scaffold by installing substituents at different positions will be crucial for establishing robust structure-activity relationships (SAR).

| Position of Modification | Reaction Type | Potential New Functional Group | Rationale for Modification |

|---|---|---|---|

| C5 (Bromo position) | Suzuki Coupling | Aryl, Heteroaryl | Modulate target binding, improve potency, explore new interactions. |

| C5 (Bromo position) | Buchwald-Hartwig Amination | Substituted Amines | Introduce hydrogen bond donors/acceptors, alter solubility. |

| Pyridine Ring (C-H bonds) | Late-Stage C-H Functionalization | Alkyl, Fluoroalkyl, Aryl | Fine-tune electronics, improve metabolic stability, block metabolism sites. |

| N-(4-methoxybutyl) chain | Ether cleavage & re-alkylation | -OH, -O(CH2)n-X | Enhance solubility, introduce new vectors for target interaction. |

| Amino Group | Acylation / Sulfonylation | Amides, Sulfonamides | Modify hydrogen bonding capacity and overall lipophilicity. |

Advanced In Vitro Screening Platforms for Broad Biological Profiling and Target Deconvolution

To uncover the full therapeutic potential of a library of this compound derivatives, a comprehensive screening strategy is essential. Given that pyridine scaffolds are prevalent in kinase inhibitors, initial screening efforts could focus on large panels of protein kinases. nih.govnih.govnih.govbenthamdirect.comnih.gov

A multi-tiered screening cascade should be implemented:

High-Throughput Screening (HTS): Utilize cost-effective and robust HTS assays, such as enzyme-coupled fluorescence assays for ADP detection, to perform primary screens against a broad range of kinases or other relevant target classes. nih.govbenthamdirect.com HTS can also be designed to identify stabilizers of inactive kinase conformations, potentially leading to more selective inhibitors. acs.org

Phenotypic Screening: Complement target-based approaches with phenotypic screens on various cancer cell lines or other disease-relevant cellular models. This can uncover unexpected activities and mechanisms of action.

Target Deconvolution: For hits identified through phenotypic screening, employ advanced techniques to identify their molecular targets. semanticscholar.org Strategies include affinity chromatography, expression cloning, and CRISPR-based genetic screening platforms. researchgate.nettechnologynetworks.comnih.govacs.org This step is crucial for understanding the mechanism of action and for subsequent lead optimization.

| Methodology | Objective | Key Advantages | Example Application |

|---|---|---|---|

| Kinase Inhibitor HTS Library Screening | Primary hit identification | Broad profiling against a major target class. selleckchem.com | Screening a library of 500 derivatives against 400+ kinases. |

| Phenotypic Screening (e.g., Cell Viability) | Identify compounds with cellular effects | Unbiased, discovers novel mechanisms. | Testing derivatives on a panel of 60 cancer cell lines. |

| Affinity Chromatography-Mass Spectrometry | Target identification | Directly pulls down binding partners. technologynetworks.com | Identifying the protein target of a hit from a phenotypic screen. |

| CRISPR-Based Genetic Screening | Target identification and pathway analysis | Unbiased, identifies essential genes for compound activity. nih.govacs.org | Revealing that a compound's activity depends on a specific signaling pathway. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For the development of this compound derivatives, AI/ML can be applied in several key areas:

Predictive Modeling: Train ML models on existing SAR data from public or proprietary databases of pyridine-containing compounds to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of newly designed analogues.

Generative Models: Employ generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel pyridine scaffolds de novo with desired property profiles.

Synthesis Planning: Utilize retrosynthesis prediction tools to identify the most efficient synthetic routes for novel, computationally designed compounds.

These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources while increasing the probability of success.

Application of Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies for discovering novel chemical matter with improved properties. nih.govablesci.comstrbd.comnih.gov

FBDD: The 5-bromo-2-aminopyridine core can be considered a "fragment" that binds to a specific pocket of a target protein, such as the hinge region of a kinase. nih.gov The N-(4-methoxybutyl) chain can then be "grown" or modified to explore adjacent pockets and enhance affinity and selectivity. This approach is particularly effective for developing highly selective kinase inhibitors. nih.govablesci.combiorxiv.org

Scaffold Hopping: If the pyridine core is associated with liabilities (e.g., metabolic instability, off-target effects), computational scaffold hopping algorithms can be used to identify alternative core structures (bioisosteres) that maintain the key binding interactions while possessing improved drug-like properties. nih.govrsc.orgnih.govdundee.ac.ukacs.org For example, replacing a metabolically labile phenyl ring with a more stable pyridine is a common and effective scaffold hopping strategy. nih.gov

Development of Multi-Target Directed Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, are multifactorial in nature, making single-target drugs often insufficient. acs.org The design of Multi-Target Directed Ligands (MTDLs) that can modulate multiple key targets simultaneously is a promising therapeutic strategy. nih.gov

The this compound scaffold is well-suited for development into MTDLs. For example, by combining the pyridine core (a common pharmacophore for kinase inhibition) with other pharmacophoric elements, it may be possible to create dual inhibitors of targets like PI3K/mTOR or JAK/HDAC. acs.orgnih.gov This approach involves merging or linking pharmacophores from known inhibitors of different targets to create a single, synergistic molecule. nih.gov The development of pyridine derivatives as dual inhibitors for conditions like inflammation or depression has shown promise and provides a blueprint for future work. nih.govresearchgate.net

Innovations in Bioconjugation and Prodrug Strategies for Pyridine Derivatives

To improve the therapeutic index of potent pyridine derivatives, bioconjugation and prodrug strategies can be employed.

Prodrugs: A prodrug is an inactive precursor that is converted into the active drug in vivo. This can be used to improve solubility, increase metabolic stability, or achieve targeted release. For the this compound scaffold, the secondary amine could be temporarily modified with a cleavable promoiety that is removed by specific enzymes at the target site.

Bioconjugation: Covalent attachment of the pyridine derivative to a larger biomolecule, such as an antibody (forming an antibody-drug conjugate or ADC) or a polymer, can facilitate targeted delivery to specific tissues or cells, thereby minimizing systemic exposure and off-target toxicity. The functional handles on the pyridine scaffold can be used for conjugation via specific linkers.

These advanced delivery strategies can transform a potent but potentially toxic compound into a highly effective and targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(4-methoxybutyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A reductive amination approach is commonly employed. For analogous compounds (e.g., compound 34 in ), the reaction of 5-bromopyridin-2-amine with 4-methoxybutyl aldehyde using sodium cyanoborohydride in methanol under reflux (3–5 hours) yields the target product. Optimization includes:

- Solvent selection : Anhydrous THF or methanol minimizes side reactions.

- Catalyst : Titanocene dichloride (Cp₂TiCl₂) with activated zinc enhances regioselectivity .

- Yield improvement : Stepwise addition of reducing agents and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can achieve >70% yield.

Q. How can NMR spectroscopy validate the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Expect signals for the methoxy group (δ ~3.3 ppm, singlet), pyridine protons (δ 6.8–8.2 ppm), and NH proton (δ ~5.5 ppm, broad).

- ¹³C-NMR : Confirm the presence of the methoxy carbon (δ ~55 ppm) and pyridine carbons (δ 110–160 ppm).

- 2D NMR : Use HSQC and HMBC to resolve ambiguities in coupling between the butyl chain and pyridine ring .

Q. What crystallization techniques are suitable for obtaining single crystals of this compound?

- Methodological Answer : Slow evaporation of ethanol or methanol solutions at 4°C over 5–7 days produces diffraction-quality crystals. For derivatives (e.g., 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine), centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.50 Å) are observed, guiding solvent selection .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals key interactions:

- Hydrogen bonding : N–H···N bonds (2.8–3.0 Å) form dimers.

- Van der Waals forces : The methoxybutyl chain adopts a gauche conformation, minimizing steric clashes.

- π-π stacking : Pyridine rings may stack at 3.5–4.0 Å distances.

Data Table :

| Parameter | Value (Example from ) |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 6.3202, 13.7940, 15.8582 |

| β (°) | 100.961 |

| R-factor | 0.027 |

| Refinement in SHELXL with riding H-atom models is critical . |

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates:

- HOMO/LUMO energies : Assess reactivity (e.g., nucleophilic Br sites).

- Electrostatic potential maps : Identify regions prone to electrophilic attack.

- Thermochemical accuracy : Validate with experimental atomization energies (average deviation <2.4 kcal/mol) .

Q. How can synthetic yields be improved when scaling up reactions?

- Methodological Answer :

- Controlled reagent addition : Use syringe pumps for slow aldehyde introduction to avoid imine formation.

- Catalyst recycling : Immobilize Cp₂TiCl₂ on silica to reduce waste.

- Troubleshooting low yields : Trace water in THF can hydrolyze intermediates; employ molecular sieves .

Q. What strategies address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Dynamic effects : Rotameric equilibria in the methoxybutyl chain broaden signals; use elevated temperatures (40°C in DMSO-d₆).

- Impurity profiling : Compare with LC-MS data (ESI+, m/z calc. for C₁₀H₁₄BrN₂O: 281.02; observed [M+H]⁺: 282.03).

- Deuterium exchange : Confirm NH presence via D₂O shake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.